molecular formula C8H11N4O2+ B12348462 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

Cat. No.: B12348462
M. Wt: 204.25 g/mol
InChI Key: GOJJWZXPKDRTAJ-GQALSZNTSA-N
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Description

This compound is a caffeine derivative and a methyl derivative of uric acid. It is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves the incorporation of deuterium atoms into the methyl groups of 1,3,7-Trimethyluric Acid. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific reaction conditions and reagents used in this process are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using specialized equipment and controlled environments to ensure the purity and quality of the final product. The process includes strict process parameter control and quality assurance measures to meet the needs of global customers.

Chemical Reactions Analysis

Types of Reactions

1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

Mechanism of Action

The mechanism of action of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. As a labeled analogue of 1,3,7-Trimethyluric Acid, it participates in metabolic processes and can be tracked using various analytical techniques. The stable isotope labeling allows researchers to study the compound’s behavior and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyluric Acid: The non-labeled analogue of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione.

    1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione: Another similar compound with slight variations in its structure.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

204.25 g/mol

IUPAC Name

1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3,2D3,3D3

InChI Key

GOJJWZXPKDRTAJ-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

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